molecular formula C6H4ClNO2 B049118 4-Chloronicotinic acid CAS No. 10177-29-4

4-Chloronicotinic acid

Cat. No. B049118
CAS RN: 10177-29-4
M. Wt: 157.55 g/mol
InChI Key: IMRGVWZLCZERSQ-UHFFFAOYSA-N
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Patent
US07893085B2

Procedure details

Following the procedures of Guillier et al (1995) J. Org. Chem. 60(2):292-6, to a cold (−78° C.) solution of LDA (21 ml, 1.6 M in hexanes, 33.3 mmol) in anhydrous THF (70 ml) was added 4-chloropyridine (5.0 g, 33.3 mmol) under an argon atmosphere. After 1 hour at −78° C., the solution was rapidly poured onto a bed of solid CO2 contained within a 250 ml conical flask. After allowing the reaction solution to warm to ambient temperature the solution was quenched with water (30 ml). The volatile organic solvents were removed in vacuo and the remaining aqueous suspension was extracted with diethyl ether (3×100 ml). The aqueous phase was cooled to 0° C. and the adjusted to pH 4 by the addition of concentrated hydrochloric acid. The resultant precipitate was aged for 30 minutes then collected by filtration. The solid was washed with cold diethyl ether (10 ml) to afford the title compound as a white solid (3.2 g, 61%).
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[C:16](=[O:18])=[O:17]>C1COCC1>[Cl:9][C:10]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained within a 250 ml conical flask
CUSTOM
Type
CUSTOM
Details
was quenched with water (30 ml)
CUSTOM
Type
CUSTOM
Details
The volatile organic solvents were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous suspension was extracted with diethyl ether (3×100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled to 0° C.
ADDITION
Type
ADDITION
Details
the adjusted to pH 4 by the addition of concentrated hydrochloric acid
WAIT
Type
WAIT
Details
The resultant precipitate was aged for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then collected by filtration
WASH
Type
WASH
Details
The solid was washed with cold diethyl ether (10 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.